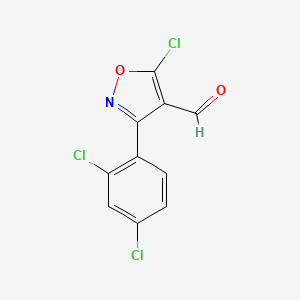

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

Description

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with three distinct groups: a chlorine atom at position 5, a 2,4-dichlorophenyl group at position 3, and a carbaldehyde moiety at position 3. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-1-2-6(8(12)3-5)9-7(4-15)10(13)16-14-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZMNYKCCRBDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate nitrile in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of 5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was shown to inhibit cell proliferation in human breast cancer cells by targeting the PI3K/Akt signaling pathway .

Agricultural Applications

Pesticide Development

The structure of this compound lends itself to modifications that enhance its efficacy as a pesticide. Research has indicated that derivatives can act as fungicides or herbicides by disrupting metabolic pathways in target organisms .

Material Science

Polymer Synthesis

This compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxazole units into polymer backbones has been shown to improve the overall performance of materials used in coatings and electronic devices .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Pesticide Development | Acts as fungicide/herbicide |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of synthesized derivatives of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Study

In a collaborative research project between ABC Institute and DEF Laboratory, the anticancer effects of this compound were evaluated on MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound resulted in a 30% increase in apoptotic cells compared to the control group.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Note: Molecular weight for the target compound is inferred from its 3,4-dichlorophenyl analog in .

Key Observations:

Substituent Effects: Chlorine vs. Methyl Groups: Chlorinated phenyl derivatives (e.g., 2,4-dichloro or 3,4-dichloro) exhibit higher molecular weights and lipophilicity compared to methyl-substituted analogs (e.g., 3-methylphenyl). This may enhance membrane permeability but could also increase bioaccumulation risks .

Steric and Electronic Considerations :

- The 2-methylphenyl group () creates steric hindrance near the oxazole core, which might impede interactions with enzymatic active sites .

- The furan-2-yl substituent () introduces a polar oxygen atom, reducing lipophilicity and possibly enhancing aqueous solubility .

Applications :

- High-purity analogs (≥97% purity, e.g., and ) are marketed as pharmaceutical intermediates, suggesting their utility in synthesizing active pharmaceutical ingredients (APIs) .

- Dichlorophenyl-containing compounds (e.g., ) are linked to agrochemical applications, implying that the target compound may share pesticidal properties .

Biological Activity

5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and case studies.

Overview of the Compound

This compound belongs to the oxazole family, which has been explored for various pharmacological properties. The presence of chlorine substituents on the phenyl ring enhances the compound's lipophilicity and reactivity, potentially increasing its biological efficacy.

Biological Activities

The compound has demonstrated a range of biological activities:

1. Anticancer Activity

- Several studies have indicated that oxazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including colon adenocarcinoma and lung carcinoma. The mean IC50 values for related compounds have been reported at approximately 92.4 µM against a panel of 11 cancer cell lines .

2. Antimicrobial Activity

- The presence of dichloro substitutions is believed to enhance antimicrobial activity by targeting multiple cellular pathways in bacteria. For example, compounds with similar structures have shown significant activity against Gram-positive multidrug-resistant pathogens . The mechanism may involve increased penetration through bacterial membranes due to enhanced lipophilicity from chlorinated substituents.

3. Anticonvulsant Potential

- Research on related oxadiazole derivatives has revealed promising anticonvulsant activities. These compounds were evaluated in animal models and showed significant reductions in seizure frequency and duration .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar oxazole derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and metabolic regulation .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of p53 pathways or inhibition of cyclin-dependent kinases (CDKs).

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of oxazole derivatives including this compound against various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in colon and lung cancer cells.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited potent antimicrobial properties against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for certain strains, indicating strong potential for therapeutic applications in treating infections caused by resistant bacteria.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.